5-((4-Isopropylphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Beschreibung
Eigenschaften
IUPAC Name |
2-methyl-5-[piperidin-1-yl-(4-propan-2-ylphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS/c1-13(2)15-7-9-16(10-8-15)17(23-11-5-4-6-12-23)18-19(25)24-20(26-18)21-14(3)22-24/h7-10,13,17,25H,4-6,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHCAFHOXWTNAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCCCC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Isopropylphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common method includes the cyclocondensation of amidoguanidines with appropriate thioamides under controlled conditions . Another approach involves the thermal condensation of N-cyanoimidates with hydrazine . These reactions often require specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-((4-Isopropylphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or phenyl rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-((4-Isopropylphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-((4-Isopropylphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key differentiating features lie in its substituents:
- Piperidinyl group : Less polar than piperazinyl groups (e.g., in and ), which may reduce solubility but increase metabolic stability.
- Methyl group at position 2 : Smaller than ethyl or methoxy substituents in analogs, possibly reducing steric hindrance in target binding.
Comparative Data Table
| Compound Name | Core Structure | R1 (Aryl Group) | R2 (N-Containing Group) | Key Features |
|---|---|---|---|---|
| Target Compound | Thiazolo[3,2-b][1,2,4]triazol-6-ol | 4-Isopropylphenyl | Piperidin-1-yl | High lipophilicity; moderate steric bulk |
| 5-[(3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | Thiazolo[3,2-b][1,2,4]triazol-6-ol | 3-Chlorophenyl | 4-Ethylpiperazinyl | Electron-withdrawing Cl enhances stability; piperazine improves solubility |
| 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | Thiazolo[3,2-b][1,2,4]triazol-6-ol | 4-ethoxy-3-methoxyphenyl | 4-(3-Chlorophenyl)piperazinyl | Methoxy/ethoxy groups increase polarity; dual aryl substituents enhance binding |
| (5Z)-5-[[3-(4-ethoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-methoxyphenyl)-thiazolo[3,2-b][1,2,4]triazol-6-one | Thiazolo[3,2-b][1,2,4]triazol-6-one | Pyrazolyl-methoxyphenyl | N/A | Extended conjugation via pyrazole; keto group alters electronic properties |
Key Findings from Analog Studies
Electron-Withdrawing Groups : Chlorophenyl substituents (e.g., ) improve oxidative stability and may enhance binding to hydrophobic enzyme pockets .
Piperazine vs. Piperidine : Piperazinyl groups (e.g., ) increase solubility due to additional hydrogen-bonding sites, whereas piperidinyl groups (target compound) may confer better metabolic resistance .
Methoxy/Ethoxy Substitutions : These groups (e.g., ) enhance water solubility but may reduce blood-brain barrier penetration .
Antifungal Potential: Molecular docking studies on triazolo-thiadiazole analogs () suggest that similar compounds could inhibit fungal lanosterol 14α-demethylase, a cytochrome P450 enzyme .
Q & A
Basic Research Questions
Q. How can the structural identity and purity of this compound be rigorously confirmed?
- Methodology : Use a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) to confirm connectivity and stereochemistry. Mass spectrometry (MS) ensures molecular weight accuracy. High-Performance Liquid Chromatography (HPLC) or Ultra-HPLC quantifies purity (>95%). X-ray crystallography resolves absolute configuration if crystalline .
- Example Data :
| Technique | Key Peaks/Features |
|---|---|
| ¹H NMR | δ 7.2–7.4 (aromatic H), δ 3.8–4.2 (piperidinyl H) |
| ESI-MS | [M+H]⁺ m/z calculated: 450.2; observed: 450.1 |
Q. What are the critical factors for optimizing its multi-step synthesis?
- Methodology : Prioritize reaction conditions:
- Temperature : Maintain 60–80°C during cyclization to avoid side products .
- Solvent : Use DMF or acetonitrile for polar intermediates; switch to chloroform for non-polar steps .
- Catalysts : Triethylamine (TEA) for deprotonation; Pd/C for hydrogenation .
- Yield Optimization : Microwave-assisted synthesis reduces reaction time (e.g., 30 min vs. 6 hr) and improves yields by 15–20% .
Q. How does the compound interact with biological targets?
- Methodology : Employ molecular docking (AutoDock Vina) to predict binding to enzymes (e.g., 14-α-demethylase in fungi) or receptors (e.g., serotonin receptors). Validate via surface plasmon resonance (SPR) for binding affinity (KD values) .
- Example Target :
| Target Protein | Predicted Binding Affinity (kcal/mol) |
|---|---|
| 5-HT2A receptor | -9.2 ± 0.3 (docking score) |
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide derivative design?
- Methodology : Systematically modify substituents (e.g., isopropyl → trifluoromethyl) and evaluate bioactivity. Use QSAR models (e.g., CoMFA) to correlate electronic/steric effects with IC50 values .
- Example SAR Table :
| Substituent (R) | IC50 (μM) against Target X | LogP |
|---|---|---|
| Isopropyl | 0.45 ± 0.03 | 3.2 |
| Trifluoromethyl | 0.28 ± 0.02 | 3.8 |
Q. How to resolve contradictions in reported synthetic yields or bioactivity data?
- Methodology : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents). Use Design of Experiments (DoE) to identify critical variables (e.g., pH, catalyst loading) .
- Case Study : A 20% yield discrepancy in cyclization steps was traced to residual moisture; using molecular sieves improved consistency .
Q. What in vitro and in vivo models best evaluate its pharmacokinetics?
- Methodology :
- In vitro : Caco-2 cells for permeability; microsomal stability assays (t1/2 > 60 min preferred) .
- In vivo : Rodent models with LC-MS/MS quantification of plasma/tissue concentrations. Monitor metabolites via HR-MS .
Q. How to address low solubility in aqueous buffers for biological assays?
- Methodology : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate as nanoparticles (e.g., PEG-PLGA) . Solubility parameters (Hansen solubility) guide solvent selection .
Methodological Challenges and Solutions
Q. Which electrophilic/nucleophilic reactions are feasible for functionalizing its core?
- Reactivity Profile :
- Electrophilic substitution : Bromination at thiazole C-5 (requires FeBr3 catalyst) .
- Nucleophilic attack : Piperidine nitrogen reacts with acyl chlorides (e.g., acetyl chloride) under basic conditions .
Q. How to model its pharmacokinetic-pharmacodynamic (PK-PD) properties computationally?
- Tools : Use GastroPlus® for absorption modeling; molecular dynamics (GROMACS) simulates membrane permeability .
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